molecular formula C7H3N3S B15235031 Thiazolo[5,4-c]pyridine-2-carbonitrile

Thiazolo[5,4-c]pyridine-2-carbonitrile

Cat. No.: B15235031
M. Wt: 161.19 g/mol
InChI Key: NJKGLLKBNBELPH-UHFFFAOYSA-N
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Description

Thiazolo[5,4-c]pyridine-2-carbonitrile is a heterocyclic compound that combines the structural features of both thiazole and pyridine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique arrangement of nitrogen and sulfur atoms within its structure imparts distinctive chemical properties, making it a valuable scaffold for the development of new pharmaceuticals and functional materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolo[5,4-c]pyridine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ortho-amino(diisopropyldithiocarbamato)pyridine with carboxylic acid and phosphorus oxychloride . This reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Thiazolo[5,4-c]pyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Thiazolo[5,4-c]pyridine-2-carbonitrile has a broad range of applications in scientific research:

Mechanism of Action

The mechanism of action of thiazolo[5,4-c]pyridine-2-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets. The exact pathways depend on the specific biological context and the derivative of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiazolo[5,4-c]pyridine-2-carbonitrile is unique due to its specific ring fusion pattern and the presence of a nitrile group, which imparts distinct reactivity and biological activity. This makes it a valuable scaffold for the development of novel therapeutic agents and functional materials.

Properties

Molecular Formula

C7H3N3S

Molecular Weight

161.19 g/mol

IUPAC Name

[1,3]thiazolo[5,4-c]pyridine-2-carbonitrile

InChI

InChI=1S/C7H3N3S/c8-3-7-10-5-1-2-9-4-6(5)11-7/h1-2,4H

InChI Key

NJKGLLKBNBELPH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1N=C(S2)C#N

Origin of Product

United States

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